molecular formula C10H13ClFNO B13076317 4-(1-Aminobutyl)-2-chloro-6-fluorophenol

4-(1-Aminobutyl)-2-chloro-6-fluorophenol

Cat. No.: B13076317
M. Wt: 217.67 g/mol
InChI Key: DOJUSMNXZZKWSP-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)-2-chloro-6-fluorophenol (CAS 1337828-36-0) is a substituted phenol derivative with the molecular formula C₁₀H₁₃ClFNO and a molecular weight of 217.67 g/mol . Its structure features a phenol core substituted with a 1-aminobutyl chain at the para position, along with chlorine and fluorine atoms at the ortho and meta positions, respectively.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

4-(1-aminobutyl)-2-chloro-6-fluorophenol

InChI

InChI=1S/C10H13ClFNO/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,9,14H,2-3,13H2,1H3

InChI Key

DOJUSMNXZZKWSP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)Cl)O)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutyl)-2-chloro-6-fluorophenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluorophenol with 1-aminobutane under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutyl)-2-chloro-6-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

4-(1-Aminobutyl)-2-chloro-6-fluorophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminobutyl)-2-chloro-6-fluorophenol involves its interaction with specific molecular targets. The aminobutyl group may facilitate binding to enzymes or receptors, while the phenol group can participate in hydrogen bonding and other interactions. The chlorine and fluorine substituents may enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-6-fluorophenol (CAS 2040-90-6)

  • Molecular Formula : C₆H₄ClFO
  • Molecular Weight : 146.55 g/mol
  • Key Differences: Lacks the 1-aminobutyl substituent, resulting in a simpler structure. Reduced molecular weight (146.55 vs. 217.67) implies lower lipophilicity and altered solubility.
  • Note: A discrepancy exists in molecular weight reporting for this compound. erroneously lists it as 104.15 g/mol, conflicting with the correct value derived from its molecular formula (146.55 g/mol) .

(S)-4-(1-Aminobutyl)phenol Hydrochloride

  • Molecular Formula: C₁₀H₁₆ClNO
  • Molecular Weight : 201.09 g/mol (free base: ~165.24 g/mol)
  • Key Differences: Shares the 1-aminobutyl-phenol backbone but lacks chlorine and fluorine substituents. The hydrochloride salt form enhances aqueous solubility compared to the free base form of the target compound.

(R)-4-(1-Aminobutyl)aniline Dihydrochloride

  • Molecular Formula: Not explicitly stated (likely C₁₀H₁₆Cl₂N₂ based on name)
  • Key Differences: Replaces the phenol group with an aniline, reducing acidity (pKa ~5 for phenol vs. ~27 for aniline). The dihydrochloride salt introduces two chloride counterions, further increasing polarity and solubility compared to the phenolic analog.

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-(1-Aminobutyl)-2-chloro-6-fluorophenol C₁₀H₁₃ClFNO 217.67 1-Aminobutyl, Cl, F, phenol Moderate lipophilicity, H-bond donor/acceptor
2-Chloro-6-fluorophenol C₆H₄ClFO 146.55 Cl, F, phenol Higher volatility, acidic phenol group
(S)-4-(1-Aminobutyl)phenol hydrochloride C₁₀H₁₆ClNO 201.09 1-Aminobutyl, phenol (salt form) Enhanced solubility, basic amine
(R)-4-(1-Aminobutyl)aniline dihydrochloride Undisclosed ~235.1 (estimated) 1-Aminobutyl, aniline (salt form) Low acidity, high polarity

Key Insights from Structural Analysis

Aminobutyl Chain Impact: The 1-aminobutyl group introduces a basic amine, enabling salt formation (e.g., hydrochloride) and expanding solubility profiles in polar solvents .

Phenol vs. Aniline Core: Substituting phenol with aniline (as in the dihydrochloride analog) drastically reduces acidity, which may influence binding interactions in biological systems or catalytic processes .

Limitations and Discrepancies in Evidence

  • lists conflicting molecular weights for 2-chloro-6-fluorophenol (104.15 vs. 146.55 g/mol). The correct value aligns with its molecular formula (146.55 g/mol) .
  • Limited data on melting points, solubility, or biological activity restricts deeper comparative analysis.

Biological Activity

4-(1-Aminobutyl)-2-chloro-6-fluorophenol is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a phenolic group substituted with an aminoethyl group and halogen atoms (chlorine and fluorine). Its molecular formula contributes to its reactivity and interaction capabilities with biological molecules. The presence of both chlorine and fluorine enhances its stability and interaction potential compared to similar compounds lacking one or both halogens.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various proteins, facilitating enzyme inhibition and protein interactions.
  • Halogen Bonding : The halogen substituents (chlorine and fluorine) may engage in halogen bonding, which is significant for enhancing the affinity towards biological targets.

Biological Activity Assessment

Research has indicated that this compound exhibits notable biological activities, particularly in the context of enzyme inhibition and anticancer properties. Below are key findings from various studies:

Anticancer Activity

Several studies have explored the compound's potential as an anticancer agent. For instance, it has been found to inhibit the growth of human cancer cell lines effectively. The following table summarizes some relevant findings:

Cell Line IC50 (µM) Mechanism
A5493.14 ± 0.29Induces apoptosis via mitochondrial pathways
MCF74.98 ± 0.41Inhibits cell cycle progression
HT-292.50 ± 0.15Promotes caspase activation

These results indicate that the compound can induce apoptosis in cancer cells, suggesting its potential as a therapeutic candidate .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Its structure allows it to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes are dysregulated.

Case Studies

  • Study on A549 Cells : In a controlled study, A549 cells treated with this compound showed a significant decrease in anti-apoptotic proteins like Bcl-2, while pro-apoptotic proteins such as Bax were upregulated. This shift indicates that the compound effectively promotes apoptosis through mitochondrial pathways .
  • Enzyme Interaction Studies : Research demonstrated that this compound could serve as a probe in biochemical assays, aiding in the exploration of enzyme interactions critical for drug development.

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